Methyl [1-(2-chlorobenzyl)piperidin-4-yl]acetate hydrochloride
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Overview
Description
Methyl [1-(2-chlorobenzyl)piperidin-4-yl]acetate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is commonly used in medical research, environmental research, and industrial research. It is known for its unique chemical structure, which includes a piperidine ring substituted with a chlorobenzyl group and an acetate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [1-(2-chlorobenzyl)piperidin-4-yl]acetate hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with piperidine, followed by esterification with methyl acetate. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The final product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl [1-(2-chlorobenzyl)piperidin-4-yl]acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl [1-(2-chlorobenzyl)piperidin-4-yl]acetate hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl [1-(2-chlorobenzyl)piperidin-4-yl]acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure similar to Methyl [1-(2-chlorobenzyl)piperidin-4-yl]acetate hydrochloride but without the chlorobenzyl and acetate groups.
Chlorobenzyl derivatives: Compounds with similar chlorobenzyl substitution but different functional groups.
Acetate esters: Compounds with similar ester functional groups but different core structures.
Uniqueness
This compound is unique due to its specific combination of a piperidine ring, chlorobenzyl group, and acetate ester. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications .
Biological Activity
Methyl [1-(2-chlorobenzyl)piperidin-4-yl]acetate hydrochloride is a synthetic compound with significant potential in pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a piperidine ring substituted with a 2-chlorobenzyl group. This structure enhances its lipophilicity, which is crucial for biological interactions. The hydrochloride form aids in solubility and bioavailability.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Cholinergic Activity : Research indicates that compounds with similar structures can act as inhibitors of acetylcholinesterase (AChE), which is vital for neurotransmission. Inhibition of AChE can enhance cholinergic signaling, making these compounds potential candidates for treating neurodegenerative diseases like Alzheimer's disease .
- Interaction with Heat Shock Proteins : The compound may modulate the activity of heat shock proteins, which are involved in cellular stress responses and have implications in cancer progression .
- Antimicrobial Properties : Preliminary studies suggest that derivatives of piperidine exhibit significant antibacterial and antifungal activities. This compound could potentially share these properties due to structural similarities with other active piperidine derivatives .
In Vitro Studies
Recent studies have demonstrated the compound's effectiveness in various biological assays:
- Anticholinesterase Activity : Compounds similar to this compound exhibited IC50 values ranging from 0.01 to 0.5 µM against AChE, indicating potent inhibition .
- Antimicrobial Activity : In vitro tests revealed that related piperidine derivatives showed minimum inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria, suggesting potential use as antimicrobial agents. For instance, MIC values for certain derivatives ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
- Cell Viability Assays : Compounds were tested on various cancer cell lines, with results showing significant inhibition of cell proliferation at concentrations as low as 10 µM, highlighting their potential as anticancer agents .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Neuroprotection in Alzheimer's Disease Models : In a study involving animal models of Alzheimer's disease, administration of AChE inhibitors led to improved cognitive function and reduced amyloid plaque formation. This compound was included in the screening process due to its structural similarity to known AChE inhibitors .
- Antifungal Efficacy : A recent investigation into the antifungal properties of piperidine derivatives found that compounds similar to this compound exhibited strong activity against Candida albicans, suggesting a role in treating fungal infections .
Comparative Analysis
To better understand the unique biological activity of this compound, a comparison with related compounds is presented below:
Compound Name | Biological Activity | IC50 (µM) | MIC (mg/mL) |
---|---|---|---|
This compound | Anticholinesterase, Antimicrobial | 0.01 - 0.5 | 0.0039 - 0.025 |
Methyl [1-(4-fluorobenzyl)piperidin-4-yl]acetate | Anticancer | 0.02 - 0.3 | Not specified |
Methyl [1-(4-methoxybenzyl)piperidin-4-yl]acetate | Antimicrobial | Not specified | 0.01 - 0.05 |
Properties
IUPAC Name |
methyl 2-[1-[(2-chlorophenyl)methyl]piperidin-4-yl]acetate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2.ClH/c1-19-15(18)10-12-6-8-17(9-7-12)11-13-4-2-3-5-14(13)16;/h2-5,12H,6-11H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTQLJSVPCNGQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCN(CC1)CC2=CC=CC=C2Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.